molecular formula C10H10BrNS2 B13249417 [(4-Bromothiophen-2-yl)methyl](thiophen-2-ylmethyl)amine

[(4-Bromothiophen-2-yl)methyl](thiophen-2-ylmethyl)amine

Cat. No.: B13249417
M. Wt: 288.2 g/mol
InChI Key: CRCSHULVCCOPGQ-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)methylamine is an organic compound that features a brominated thiophene ring and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of an amine source. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-2-yl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the brominated thiophene ring to a thiophene ring without the bromine substituent.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives without the bromine substituent.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromothiophen-2-yl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a potential ligand for binding studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with molecular targets through its amine and thiophene functional groups. These interactions can lead to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromothiophen-2-yl)methylamine
  • (4-Bromothiophen-2-yl)methylamine
  • (4-Bromothiophen-2-yl)methylamine

Uniqueness

(4-Bromothiophen-2-yl)methylamine is unique due to the presence of two thiophene rings, which can enhance its electronic properties and potential applications in materials science. The bromine substituent also provides a site for further functionalization, making it a versatile compound for various synthetic applications.

Properties

Molecular Formula

C10H10BrNS2

Molecular Weight

288.2 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-1-thiophen-2-ylmethanamine

InChI

InChI=1S/C10H10BrNS2/c11-8-4-10(14-7-8)6-12-5-9-2-1-3-13-9/h1-4,7,12H,5-6H2

InChI Key

CRCSHULVCCOPGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNCC2=CC(=CS2)Br

Origin of Product

United States

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